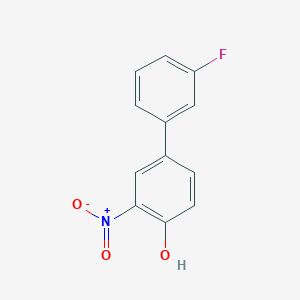

4-(3-Fluorophenyl)-2-nitrophenol

Description

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic systems imparts profound changes to the molecule's physicochemical properties. Fluorine's high electronegativity can significantly alter the electron distribution within an aromatic ring, influencing its reactivity and the acidity of nearby functional groups. This has made fluorinated aromatic compounds highly valuable in various fields, including pharmaceuticals and materials science. For instance, the strategic placement of fluorine atoms can enhance a drug's metabolic stability and binding affinity to its target.

Overview of Nitrophenol Chemistry in Synthetic Organic Contexts

Nitrophenols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitro (-NO2) group attached to a benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. Nitrophenols serve as versatile intermediates in organic synthesis. For example, the nitro group can be readily reduced to an amino group, opening pathways to a wide array of other functionalized molecules, including dyes and pharmaceuticals. The synthesis of nitrophenols is often achieved through the direct nitration of phenol (B47542), a reaction that can yield various isomers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOJFYFIHGZEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686221 | |

| Record name | 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-69-3 | |

| Record name | 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 3 Fluorophenyl 2 Nitrophenol

Reaction Kinetics and Rate Determination

The kinetics of reactions involving nitrophenols are often studied to understand the rate at which they transform under various conditions.

In many reactions involving nitrophenols, the kinetics can be simplified to a pseudo-first-order model. This is particularly common when one reactant is present in a large excess compared to the other. utexas.edulibretexts.org For instance, in the reduction of a nitrophenol, if the reducing agent's concentration remains virtually constant throughout the reaction, the rate will appear to be dependent only on the concentration of the nitrophenol. utexas.edu The rate law for such a second-order reaction, rate = k[Nitrophenol][Reactant B], simplifies to rate = k'[Nitrophenol], where k' is the pseudo-first-order rate constant (k' = k[Reactant B]). utexas.eduyoutube.com

This approach allows for a more straightforward analysis of the reaction progress by monitoring the change in the nitrophenol concentration over time. youtube.com The pseudo-first-order rate constant, k', can be determined from the slope of a plot of the natural logarithm of the nitrophenol concentration versus time. youtube.com It is important to note that the value of k' is dependent on the concentration of the reactant in excess. utexas.eduyoutube.com

Studies on the adsorption of nitrophenols have also utilized pseudo-first-order kinetics to model the adsorption process. However, in some cases, the experimental data may not fit this model well, suggesting more complex adsorption mechanisms. researchgate.net

Substituents on the aromatic ring significantly influence the rate of reactions involving nitrophenols. lumenlearning.comopenstax.org These effects can be broadly categorized as either activating or deactivating. Activating groups increase the reaction rate compared to unsubstituted benzene (B151609), while deactivating groups decrease it. lumenlearning.comlibretexts.org

Electron-donating groups, such as hydroxyl (-OH) and alkyl groups, are generally activating. lumenlearning.comlibretexts.org They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.comlibretexts.org For example, phenol (B47542) (C₆H₅OH) undergoes nitration a thousand times faster than benzene. lumenlearning.com

Conversely, electron-withdrawing groups, like the nitro group (-NO₂), are deactivating. lumenlearning.comopenstax.org They decrease the electron density of the ring, making it less reactive towards electrophiles. lumenlearning.comlibretexts.org Nitrobenzene, for instance, undergoes nitration millions of times slower than benzene. lumenlearning.com The position of the substituent also matters; these effects are most pronounced at the ortho and para positions. openstax.orglibretexts.org

In the case of 4-(3-Fluorophenyl)-2-nitrophenol, the fluorine atom, being a halogen, is a deactivating group due to its strong inductive electron-withdrawing effect, which outweighs its weaker resonance-donating effect. openstax.org The nitro group is also a strong deactivating group. lumenlearning.comopenstax.org The phenyl group's effect is more complex and depends on the specific reaction.

Table 1: Relative Rates of Nitration in Benzene Derivatives

| R in C₆H₅R | Relative rate |

| OH | 1,000 |

| CH₃ | 25 |

| H | 1 |

| CH₂Cl | 0.71 |

| I | 0.18 |

| F | 0.15 |

| Cl | 0.033 |

| Br | 0.030 |

| CO₂Et | 0.0037 |

| NO₂ | 6 x 10⁻⁸ |

| NMe₃⁺ | 1.2 x 10⁻⁸ |

This table is based on data for electrophilic nitration and illustrates the general principles of substituent effects. lumenlearning.com

Proposed Reaction Pathways

Several reaction pathways are proposed for the transformation of nitrophenol compounds, reflecting their diverse chemical reactivity.

The reduction of nitrophenols, particularly p-nitrophenol, is a well-studied process. A common pathway involves the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. researchgate.net The reaction is believed to proceed through the formation of an intermediate p-nitrophenolate ion, which is then hydrogenated to p-aminophenol. researchgate.net The reduction can also be achieved using Fe(II) species, where electron exchange between aqueous Fe(II) and structural Fe(III) of iron minerals plays a key role. nih.gov The efficiency of this reduction can be influenced by factors such as pH and the presence of certain anions like sulfate (B86663) and chloride. nih.gov

Another proposed mechanism for the catalytic reduction of 4-nitrophenol (B140041) suggests the formation of 4-nitrosophenol (B94939) as a stable intermediate. acs.org In this model, dissolved oxygen is consumed by oxidizing the 4-nitrosophenol and reoxidizing the reduced catalyst surface, leading to an "induction period" in the reaction kinetics. acs.org Once the dissolved oxygen is depleted, the subsequent reduction to 4-aminophenol (B1666318) can proceed. acs.org

In anaerobic conditions, the reductive transformation of p-nitrophenol can be promoted by catalysts like low crystalline γ-FeOOH in the presence of oxalic acid, which facilitates the formation of surface-bound Fe(II). scientific.net

Nitrophenols in the atmosphere can undergo photolysis, which is a significant degradation pathway. cdc.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov In aqueous environments, photolysis is particularly important in near-surface water. cdc.gov

Recent studies have highlighted the role of nonradical species, specifically singlet oxygen (¹O₂), in the photolysis of 4-nitrophenol on particulate surfaces under visible light. nih.gov This mechanism involves the breakage of C-N and O-H bonds, leading to the formation of nitrous acid (HONO) and p-benzoquinone. nih.gov The subsequent decomposition of HONO can generate hydroxyl radicals and nitrogen monoxide, contributing to atmospheric oxidizing capacity. nih.gov

The photocatalytic degradation of nitrophenols, often using titanium dioxide (TiO₂) as a catalyst, is another important degradation route. electronicsandbooks.com This process typically involves the attack of hydroxyl radicals on the nitrophenol molecule, leading to hydroxylation of the aromatic ring. electronicsandbooks.com This is followed by ring opening and further oxidation of the resulting aliphatic compounds, ultimately leading to mineralization into CO₂, H₂O, and inorganic ions like nitrate (B79036) and ammonium (B1175870). electronicsandbooks.comfrontiersin.orgmdpi.com The formation of ammonium ions suggests that reductive pathways also occur during photocatalysis. electronicsandbooks.com It is important to note that intermediate degradation products can sometimes be more toxic than the parent nitrophenol compound. frontiersin.org

Nitrophenols are released into the atmosphere from various sources, including vehicle exhaust, biomass burning, and industrial processes. sdu.edu.cnnih.gov They can also be formed through the atmospheric oxidation of aromatic compounds in the presence of nitrogen oxides. nih.gov

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. wikipedia.orglibretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.org

In the context of this compound, the nitro group at the 2-position would strongly activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom of the 3-fluorophenyl substituent, being electron-withdrawing, would also influence the reactivity. While classical SₙAr reactions require significant activation, a class of concerted nucleophilic aromatic substitutions (cSₙAr) has been identified that does not necessarily require such strong activating groups. nih.gov

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (IR and Raman)No experimental or computational IR or Raman spectra for 4-(3-Fluorophenyl)-2-nitrophenol have been found in the public domain. As a result, a detailed analysis of its vibrational properties is not possible.

Analysis of Hydrogen Bonding Effects on Vibrational Modes

This report underscores that while the field of chemical analysis is vast, specific data for every conceivable compound is not always available, highlighting potential areas for future research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated compounds such as this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In aromatic compounds, the presence of electron-withdrawing or electron-donating groups can significantly affect the chemical shifts of the aromatic protons.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on both the nitrophenol and fluorophenyl rings. The protons on the nitrophenol ring are influenced by the electron-withdrawing nitro group and the hydroxyl group. The protons on the fluorophenyl ring are influenced by the fluorine atom. Aromatic protons typically resonate in the range of 6.0-8.5 ppm. orgchemboulder.com The specific chemical shifts for the protons in this compound would need to be determined experimentally, but related structures provide insight. For instance, in 2-nitro-4-fluorophenol, the proton signals are observed at 10.4, 7.818, 7.373, and 7.173 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons

| Type of Proton | Typical Chemical Shift Range (ppm) |

| Aromatic (Ar-H) | 6.0 - 8.5 |

| Phenolic (ArOH) | 4.0 - 12.0 |

Note: Actual chemical shifts for this compound would require experimental data.

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are dependent on their electronic environment. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the range of 100-170 ppm. oregonstate.educompoundchem.com

The carbon atoms attached to the nitro group, hydroxyl group, and fluorine atom would exhibit characteristic chemical shifts. For example, the carbon bearing the nitro group would be shifted downfield due to the group's electron-withdrawing nature. In 2-nitrophenol (B165410), the carbon signals appear at 115.48, 125.86, 139.42, and 163.74 ppm. oc-praktikum.dechemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons

| Type of Carbon | Typical Chemical Shift Range (ppm) |

| Aromatic (C-H) | 100 - 150 |

| Aromatic (C-X, X=O, N, Halogen) | 130 - 170 |

Note: Actual chemical shifts for this compound would require experimental data.

¹⁹F NMR Applications for Fluorinated Compounds

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the characterization of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection. nih.gov The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal dispersion and reducing the likelihood of signal overlap, which is particularly useful for complex molecules. nih.gov

In the context of this compound, ¹⁹F NMR would provide a specific signal for the fluorine atom on the phenyl ring. The chemical shift of this fluorine atom would be influenced by its position on the ring and the electronic effects of the substituents. This technique is invaluable for confirming the presence and regiochemistry of fluorine in a molecule. researchgate.netacs.org Computational methods are often used in conjunction with experimental data to predict and assign ¹⁹F chemical shifts, aiding in structural confirmation. nih.govresearchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. libretexts.org

Electronic Transitions and Chromophore Analysis

The chromophores in this compound are the nitrophenyl and fluorophenyl groups. These aromatic systems contain π electrons that can be excited to higher energy orbitals upon absorption of UV-Vis light. libretexts.org The primary electronic transitions observed in such molecules are π → π* and n → π* transitions. slideshare.netyoutube.com

The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and hydroxyl groups, are of lower intensity and occur at longer wavelengths. libretexts.orgupenn.edu The absorption spectrum of p-nitrophenol, for example, shows a strong absorption band that shifts depending on the pH of the solution. acs.org In acidic conditions, p-nitrophenol has an absorption peak around 317 nm, while in alkaline conditions, the peak shifts to around 400 nm. nih.gov Similar behavior would be expected for this compound, with the exact wavelengths of maximum absorbance (λmax) being influenced by the substitution pattern.

Monitoring Reaction Progress via UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving chromophores. researchgate.net For instance, the reduction of a nitrophenol to an aminophenol can be followed by observing the disappearance of the characteristic absorbance of the nitrophenol and the appearance of a new absorbance corresponding to the aminophenol. researchgate.netresearchgate.net

In the synthesis or transformation of this compound, UV-Vis spectroscopy could be employed to monitor the reaction kinetics. metrohm.com By measuring the change in absorbance at a specific wavelength over time, one can determine the rate of the reaction and ascertain when the reaction has reached completion. researchgate.netmetrohm.com This real-time monitoring capability makes UV-Vis spectroscopy a powerful analytical technique in synthetic chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules. These methods would be instrumental in characterizing 4-(3-Fluorophenyl)-2-nitrophenol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov It is frequently employed to predict a variety of molecular properties. epa.govchalcogen.ro

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this would involve determining the dihedral angle between the two phenyl rings and the orientation of the hydroxyl and nitro functional groups.

Conformational analysis would explore different spatial arrangements (conformers) of the molecule and their relative energies. For instance, the orientation of the O-H bond relative to the nitro group and the rotation around the C-C bond connecting the two aromatic rings would be systematically studied to identify the global minimum energy conformer. dergipark.org.trresearchgate.net This is crucial as the molecular conformation dictates many of its physical and chemical properties.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. esisresearch.orgresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, the asymmetric and symmetric stretches of the NO₂ group, and various vibrations of the aromatic rings. dergipark.org.tresisresearch.org

By comparing the predicted spectra with experimentally obtained spectra, one can confirm the structure of the synthesized compound and gain a detailed understanding of its vibrational properties. epa.govnih.gov For example, in related nitro compounds, the asymmetric and symmetric NO₂ stretching vibrations are strong and characteristic, typically appearing in specific regions of the IR spectrum. esisresearch.orgresearchgate.net

Table 1: Typical DFT-Calculated Vibrational Frequencies for Related Functional Groups (Note: This table is illustrative and not based on specific calculations for this compound)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| NO₂ Asymmetric Stretch | 1500-1560 | Strong |

| NO₂ Symmetric Stretch | 1335-1385 | Strong |

| C-F Stretch | 1000-1400 | Strong |

| C-N Stretch | 800-900 | Medium |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity. elsevierpure.com The MEP surface illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. nih.govajchem-a.com Conversely, the hydrogen atom of the hydroxyl group and regions around the aromatic rings would likely exhibit positive potential, suggesting they are sites for nucleophilic attack. ajchem-a.comnih.gov These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. elsevierpure.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bas.bg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. chalcogen.roajchem-a.comresearchgate.net

A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. chalcogen.ro FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to understand the electron density and predict the most likely sites for chemical reactions. ajchem-a.comsemanticscholar.org

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is a hypothetical example and not based on actual calculations for the target compound)

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -2.1 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Ab Initio and Semi-Empirical Methods

Besides DFT, other quantum chemical methods could be applied. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for parametrization. epa.gov While computationally more demanding than DFT for similar accuracy, they can provide valuable comparative data. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, are much faster but generally less accurate. They can be useful for initial conformational searches of large molecules or for providing qualitative insights before employing more rigorous methods like DFT or ab initio calculations.

Electronic Structure and Molecular Properties

Theoretical investigations are essential for understanding the electronic characteristics of a molecule. For this compound, such studies would typically involve the following analyses:

Analysis of Electron Density Distributions

A critical aspect of understanding a molecule's reactivity and bonding is the analysis of its electron density distribution. This analysis, often performed using quantum chemical calculations, would reveal regions of electron accumulation and depletion within the this compound molecule. The distribution of electrons is fundamentally linked to the molecule's chemical behavior.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational chemistry provides powerful tools for simulating various types of spectra, including infrared (IR), Raman, and UV-Visible spectra. For this compound, theoretical simulations would predict the vibrational frequencies and electronic transitions. These simulated spectra could then be correlated with experimentally obtained data, aiding in the structural confirmation and detailed assignment of spectral bands to specific molecular motions or electronic excitations.

Intermolecular Interactions from a Theoretical Perspective

The way molecules of this compound interact with each other is determined by a variety of intermolecular forces. Theoretical calculations are indispensable for characterizing these interactions.

Hydrogen Bonding Characteristics

The presence of a hydroxyl group and a nitro group in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. Theoretical studies could determine the preferred hydrogen bonding motifs, their geometric parameters (bond lengths and angles), and their energetic strengths. Understanding these hydrogen bonds is crucial as they significantly influence the compound's physical properties, such as its melting and boiling points, as well as its crystal packing.

Electrochemical Behavior of 4 3 Fluorophenyl 2 Nitrophenol and Nitrophenol Analogues

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a powerful and widely used technique to investigate the redox processes of nitrophenolic compounds. digitellinc.com It provides insights into reaction mechanisms, the stability of reaction intermediates, and the kinetics of electron transfer. digitellinc.compsu.edu

Redox Mechanisms of Nitrophenols

The electrochemical reduction of nitrophenols at a solid electrode is generally an irreversible process involving multiple protons and electrons. acs.org In acidic or neutral media, the primary reduction pathway involves the transfer of four electrons and four protons to reduce the nitro group to a hydroxylamino group (-NHOH), as illustrated by the general mechanism for p-nitrophenol. frontiersin.org This hydroxylamino derivative can then be further reduced in a subsequent step or oxidized.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

In some cases, particularly under different potential ranges or pH conditions, a second reversible wave can be observed, which corresponds to the redox couple of the hydroxylaminophenol derivative and its corresponding nitrosophenol form (R-NO). nih.gov

R-NHOH ⇌ R-NO + 2H⁺ + 2e⁻

The specific potentials at which these reactions occur depend on the isomer and any substitutions on the phenyl ring, though detailed studies on 4-(3-Fluorophenyl)-2-nitrophenol are not extensively available in the reviewed literature. However, its behavior is expected to follow these general pathways.

Influence of pH on Electrochemical Reduction

The pH of the supporting electrolyte has a profound effect on the electrochemical reduction of nitrophenols, confirming the involvement of protons in the reaction mechanism. mdpi.comacs.orgcolostate.edu Studies consistently show that the cathodic peak potential (Epc) for nitrophenol reduction shifts to more negative values as the pH increases (or less positive potentials). electrochemsci.org This linear relationship between peak potential and pH is a hallmark of processes where proton transfer precedes or is coupled with electron transfer. colostate.eduelectrochemsci.org

For example, in the study of 4-nitrophenol (B140041), the peak potential was found to shift towards less positive values with increasing pH from 2 to 12. electrochemsci.org A similar dependence is observed for ortho and para nitrophenols, where the peak potentials shift linearly with pH, indicating proton participation in the electrode process. researchgate.net The slope of the Epc vs. pH plot is often used to determine the ratio of protons to electrons involved in the rate-determining step of the reaction. For many nitrophenols, this slope is close to 59 mV/pH, which is theoretically expected for a reaction involving an equal number of protons and electrons.

The peak current (Ipc) is also influenced by pH. The highest peak currents for nitrophenol reduction are typically observed in acidic or neutral media, with a decrease in current at highly alkaline pH values. researchgate.netresearchgate.net This suggests that acidic conditions facilitate the reduction process. mdpi.com For instance, the reduction of m-nitrophenol has been studied in acidic, neutral, and alkaline media, revealing that the electrode material and pH significantly influence its oxidation and reduction behavior.

Interactive Data Table: Effect of pH on Nitrophenol Reduction

| Nitrophenol Isomer | pH Range | Observed Trend in Peak Potential (Ep) | Reference |

| p-Nitrophenol | 2-12 | Shifts to less positive values with increasing pH. | electrochemsci.org |

| o-, m-, p-Nitrophenol | 4.8-8.0 | Peak potentials become more negative with increasing pH. | researchgate.netresearchgate.net |

| m-Nitrophenol | 0.4-12.0 | Oxidation peaks appeared at lower potential in alkaline media. | |

| 4-Nitrophenol | 2.0-5.3 | Reduction is favored in acidic media (pH 2.0). | mdpi.com |

Scan Rate Dependence and Diffusion Control

The effect of the scan rate (ν) on the cyclic voltammetric response provides critical information about whether the electrode process is controlled by diffusion of the analyte to the electrode surface or by adsorption processes on the surface. digitellinc.comacs.org For nitrophenol analogues, studies typically show that as the scan rate increases, the cathodic peak current (Ipc) also increases. frontiersin.orgresearchgate.net

A key diagnostic criterion is the relationship between the peak current and the scan rate. If the process is diffusion-controlled, the peak current (Ipc) is directly proportional to the square root of the scan rate (ν¹/²). frontiersin.orgcam.ac.uk This relationship is described by the Randles-Ševčík equation. Conversely, if the process is controlled by the adsorption of the electroactive species on the electrode surface, the peak current is directly proportional to the scan rate (ν).

In numerous studies on nitrophenols, a linear plot of Ipc versus ν¹/² is observed, confirming that the electrochemical reduction is primarily a diffusion-controlled process. acs.orgfrontiersin.org This indicates that the rate of the reaction is limited by the mass transport of nitrophenol molecules from the bulk solution to the electrode surface. cam.ac.uk The peak potential may also shift slightly with increasing scan rate, which is characteristic of irreversible electrode processes. acs.org

Interactive Data Table: Scan Rate Dependence for Nitrophenol Reduction

| Compound | Electrode | Observation | Conclusion | Reference |

| 4-Nitrophenol | SrTiO₃/Ag/rGO/SPCE | Peak current increases with scan rate (10-200 mV/s); Ipc is linear with ν¹/². | Diffusion-controlled adsorption process. | acs.org |

| p-Nitrophenol | VMSF/p-GCE | Peak current is linear with ν¹/². | Diffusion-controlled electrochemical process. | frontiersin.org |

| Nitrophenol Isomers | MWCNTs/SPE | Linear relationship between peak currents and scan rates (20-140 mV/s). | N/A | researchgate.net |

Differential Pulse Voltammetry (DPV) and Linear Sweep Voltammetry (LSV)

While CV is excellent for mechanistic studies, techniques like DPV and LSV are often preferred for quantitative analysis due to their enhanced sensitivity and better resolution of overlapping peaks. bohrium.commdpi.comwikipedia.org

LSV involves a single linear potential sweep and provides information similar to one half of a CV scan. pineresearch.comossila.com It is particularly useful for studying irreversible reactions where the reverse scan provides no additional information. pineresearch.com LSV has been used to investigate the reduction of 4-nitrophenol, often in conjunction with CV, to determine reduction potentials and study reaction kinetics. acs.orgpineresearch.com

DPV is a pulse technique that offers significantly improved sensitivity and lower detection limits compared to CV. nih.govelectrochemsci.org In DPV, potential pulses are superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the contribution of the non-faradaic (capacitive) current, resulting in a peaked-shape response with a much better signal-to-noise ratio. bohrium.com

Enhanced Current Response and Sensitivity

DPV is frequently employed for the trace determination of nitrophenols due to its high sensitivity. electrochemsci.orgrsc.org By minimizing the capacitive current, DPV enhances the faradaic current response, allowing for the detection of analytes at much lower concentrations. bohrium.com Numerous studies have demonstrated the successful application of DPV for quantifying nitrophenol isomers with low limits of detection (LOD), often in the micromolar (μM) to nanomolar (nM) range. frontiersin.orgrsc.org

For example, DPV at a glassy carbon electrode was used to determine 4-nitrophenol with a calculated LOD of 0.17 μmol/L for cathodic reduction. electrochemsci.org The use of chemically modified electrodes can further enhance the sensitivity of DPV measurements. rsc.orgrsc.org Derivative voltammetry, which processes the signal from DPV, has been used to resolve overlapping peaks of 2-nitrophenol (B165410) and 4-nitrophenol, achieving an LOD as low as 0.1 μmol/L without electrode modification. bohrium.com

Electrode Surface Interactions and Modification

The performance of electrochemical sensors for nitrophenols can be dramatically improved by modifying the surface of the working electrode. frontiersin.orgiaea.org Bare electrodes, such as glassy carbon or platinum, can suffer from slow electron transfer kinetics and surface fouling, where reaction products adsorb onto the electrode and passivate its surface. electrochemsci.org

To overcome these limitations, researchers have developed a vast array of modified electrodes. These modifications aim to:

Increase the electroactive surface area.

Enhance the rate of electron transfer.

Pre-concentrate the analyte at the electrode surface.

Improve selectivity and reduce interferences.

Common modification materials include carbon-based nanomaterials (like graphene and carbon nanotubes), metal nanoparticles, conductive polymers, and various composites. acs.orgmdpi.comrsc.orgiaea.org For instance, a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite showed remarkably improved sensitivity for 4-nitrophenol detection. rsc.org Similarly, electrodes modified with vertically-ordered mesoporous silica-nanochannel films have demonstrated enhanced signals due to the enrichment of p-nitrophenol through hydrogen bonding interactions. frontiersin.org An electrochemically treated polypyrrole film was used to create a sensor for p-nitrophenol with an extremely low detection limit of 0.1 nM. nih.gov These modified surfaces facilitate the electron transfer process and can exhibit catalytic activity towards the nitrophenol reduction, leading to a significant enhancement in the current response and a lowering of the detection limit. acs.orgmdpi.com

Interactive Data Table: Performance of Modified Electrodes for 4-Nitrophenol Detection

| Electrode Modifier | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

| SrTiO₃/Ag/rGO Composite | LSV | 0.1–1000 μM | 0.03 μM | acs.org |

| Reduced Graphene Oxide/Au Nanoparticle | DPV | 0.05–2.0 μM & 4.0–100 μM | 0.01 μM | rsc.org |

| VMSF on pre-activated GCE | DPV | 10 nM–1 μM & 1–30 μM | N/A | frontiersin.org |

| MoO₃ Nanomaterial | DPV | N/A | 5.41 μM | iapchem.org |

| Electrochemically Treated Polypyrrole Film | N/A | 0.1 nM - 100 μM | 0.1 nM | nih.gov |

| AcSCD-AuNPs-Mesoporous Carbon | DPV | 0.1–10 μM & 10–350 μM | 3.63 μg/mL | rsc.org |

Carbon-Based Electrodes

Carbon-based electrodes, such as glassy carbon (GCE) and graphite (B72142), are widely utilized in electroanalytical chemistry due to their broad potential windows, chemical inertness, and low cost. rsc.org However, when used for the analysis of nitrophenol compounds, bare carbon electrodes often exhibit certain limitations.

The electrochemical analysis of 4-nitrophenol (4-NP) using a bare glassy carbon electrode (GCE) typically results in lower sensitivity, significant overpotential, and potential interference from other phenolic compounds. scispace.com Studies show that the electron transfer reactions on the GCE surface are highly dependent on its structure and any surface pretreatments. rsc.org For instance, the reduction of p-nitrophenol on a bare graphite electrode occurs at a cathodic potential of approximately -775 mV. tandfonline.com The inherent properties of unmodified carbon electrodes, such as the relatively slow kinetics for the nitrophenol reduction, often lead to poor analytical performance. scispace.com

To overcome these drawbacks, electrochemical activation of GCEs is a common strategy. This process, which can involve methods like repetitive cyclic voltammetry, aims to increase the electroactive surface area and introduce active sites. frontiersin.orgnih.govacs.org An activated GCE can show a significant increase in the redox peak currents for 4-nitrophenol, indicating enhanced electrocatalytic reduction capabilities compared to its untreated counterpart. acs.org

Table 1: Electrochemical Behavior of Nitrophenols on Carbon-Based Electrodes

| Electrode Material | Analyte | Electrochemical Method | Key Findings | Citation |

|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | 4-Nitrophenol | Voltammetry | Lower sensitivity, high overpotential, and interference issues are common. | scispace.com |

| Graphite Cathode | p-Nitrophenol | Cyclic Voltammetry | A cathodic reduction peak was observed at -775 mV. | tandfonline.com |

| Activated Glassy Carbon Electrode (AGCE) | 4-Nitrophenol | Cyclic & Differential Pulse Voltammetry | Significantly improved electrocatalytic reduction and increased redox peak currents compared to bare GCE. | acs.org |

| Graphite Felt | Nitroarenes | Bulk Electrolysis | Used as an inert electrode for the chemoselective reduction of various nitroarenes. | rsc.org |

Metal Electrodes

Noble metal electrodes, particularly those made of gold (Au) and platinum (Pt), often exhibit superior electrocatalytic activity for the reduction of nitrophenols compared to carbon-based electrodes. rsc.org This catalytic effect can lower the required overpotential and enhance reaction rates.

A metallic gold electrode, for example, demonstrates a clear catalytic role in accelerating the reduction rate of p-nitrophenol (PNP). tandfonline.com When compared to a graphite electrode, the use of a gold electrode resulted in a significant positive shift of the cathodic peak potential from -775 mV to -550 mV. tandfonline.com This indicates that the reduction is energetically more favorable on the gold surface. The reduction process on the gold electrode is described as an irreversible, diffusion-controlled transfer process. tandfonline.com

Platinum electrodes are also effective for the electrochemical reduction of nitrophenols and other nitro compounds. researchgate.netnih.gov Studies on the reduction of related nitrogen-containing compounds, such as nitrous oxide (N₂O) and nitric oxide (NO), on platinum surfaces have established the critical role of surface processes, including the involvement of adsorbed hydrogen, in the catalytic mechanism. capes.gov.brcapes.gov.br The reduction of 1-halooctanes at platinized platinum electrodes further highlights the unique reactivity of the platinum surface, which can be modified by the electrolyte to form an "ionometallic layer" that facilitates reactions. psu.edu However, metal-free electrodes generally show very low conversion rates for the reduction of nitroaromatic compounds like nitrobenzotrifluorides. acs.org

Table 2: Electrochemical Behavior of Nitrophenols on Metal Electrodes

| Electrode Material | Analyte | Electrochemical Method | Key Findings | Citation |

|---|---|---|---|---|

| Metallic Gold Electrode (MGE) | p-Nitrophenol (PNP) | Cyclic Voltammetry | Showed a cathodic peak at -550 mV, indicating a strong catalytic effect compared to graphite (-775 mV). | tandfonline.com |

| Platinum Electrode | 4-Nitrophenol | Square Wave Voltammetry | Used as a substrate for modification with polymer coatings for 4-NP detection. | researchgate.net |

| Platinum Cathode | 4-Nitrophenol | Cyclic Voltammetry | Analyzed as part of a study on the degradation pathways of nitrophenols. | nih.gov |

| Platinized Platinum Electrode | Nitrous Oxide (N₂O) | Cyclic Voltammetry | The reduction process is irreversible and catalytically involves adsorbed hydrogen. | capes.gov.br |

Modified Electrode Architectures

To address the limitations of bare electrodes, the development of chemically modified electrodes (CMEs) has become a major focus in electrochemical sensor technology. rsc.org Modification of an electrode's surface with various nanomaterials, polymers, or composites can dramatically improve its performance for detecting nitrophenols by enhancing conductivity, increasing the active surface area, and introducing specific catalytic or recognition sites. scispace.comacs.org

A wide array of materials has been used to fabricate sensitive sensors for nitrophenol isomers. These include:

Graphene and Nanocomposites: Reduced graphene oxide (rGO) is often incorporated into electrode designs to facilitate electron transfer. rsc.org For example, a composite of strontium titanate, silver, and rGO (SrTiO₃/Ag/rGO) on a screen-printed carbon electrode (SPCE) showed excellent performance for 4-nitrophenol detection, with the reduction occurring between -0.8 and -1.2 V. acs.org

Metal Nanoparticles: Gold nanoparticles (AuNPs) and platinum nanoparticles (PtNPs) are frequently used modifiers. A GCE modified with AuNPs and rGO exhibited a remarkable improvement in sensitivity for 4-NP detection due to a synergistic effect that facilitates electron transfer. rsc.org Similarly, PtNPs embedded in a polypyrrole-carbon black/ZnO nanocomposite on a GCE also functioned as a selective sensor for 4-NP. mdpi.com

Metal Oxides: Nanostructured metal oxides, such as barium oxide (BaO) nanorods, have been coated onto GCEs to develop sensors for 2-nitrophenol. nih.gov

Polymers and Hybrid Materials: Conducting polymers like polyazulene have been coated on platinum electrodes for 4-nitrophenol detection. researchgate.net Hybrid materials, such as a cyclodextrin-decorated gold nanoparticle–mesoporous carbon composite, have been engineered to create novel sensors with high sensitivity. rsc.org

These modifications result in sensors with significantly lower limits of detection (LOD) and wider linear response ranges compared to their unmodified counterparts. The underlying principle is that the modification introduces a surface with superior adsorption capabilities and/or catalytic activity toward the target nitrophenol analyte. acs.org

Table 3: Performance of Various Modified Electrodes for Nitrophenol Detection

| Electrode Modifier | Substrate | Analyte | Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Citation |

|---|---|---|---|---|---|---|

| SrTiO₃/Ag/rGO Composite | Screen-Printed Carbon Electrode (SPCE) | 4-Nitrophenol | LSV | 0.1 - 1000 | 0.03 | acs.org |

| Reduced Graphene Oxide (RGO)/Au Nanoparticles | Glassy Carbon Electrode (GCE) | 4-Nitrophenol | DPV | 0.05 - 100 | 0.01 | rsc.org |

| Pt NPs/Polypyrrole-Carbon Black/ZnO NCs | Glassy Carbon Electrode (GCE) | 4-Nitrophenol | DPV | 1.5 - 40.5 | 1.25 | mdpi.com |

| BaO Nanorods | Glassy Carbon Electrode (GCE) | 2-Nitrophenol | DPV | 1.5 - 9.0 | 0.50 | nih.gov |

| Vertically-ordered Mesoporous Silica-nanochannel Film (VMSF) | Pre-activated GCE | p-Nitrophenol | DPV | 0.01 - 30 | 0.0094 | frontiersin.org |

| Polyazulene Coating | Platinum Electrode | 4-Nitrophenol | SWV | 30 - 90 | 8.23 | researchgate.net |

Due to a lack of specific scientific information regarding "this compound" in the public domain and scientific literature databases accessible through the performed searches, it is not possible to generate a detailed and accurate article based on the provided outline.

The search results yielded information on related but structurally distinct compounds such as various isomers of fluoronitrophenol (e.g., 2-fluoro-4-nitrophenol (B1220534), 3-fluoro-4-nitrophenol) and the parent compound 4-nitrophenol. While these compounds share some functional groups, their chemical properties, reactivity, and applications can differ significantly. Extrapolating data from these related compounds to "this compound" would be scientifically inaccurate and speculative.

Specifically, no information was found that directly addresses:

The use of "this compound" as an intermediate in complex organic synthesis, as a building block for heterocyclic systems, or as a precursor for advanced organic frameworks.

The integration of "this compound" as a structural component in fluoropolymer synthesis or its use in surface modification.

The specific photoactive properties or the environmental chemical relevance of "this compound."

Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be generated at this time. Further primary research and publication in peer-reviewed scientific journals would be necessary to provide the information required to fulfill this request.

Advanced Chemical Synthesis and Material Science Applications of Fluorinated Nitrophenols

Photoactive Properties and Environmental Chemical Relevance

Photochemical Transformation Mechanisms

No published data specifically detailing the photochemical transformation mechanisms of 4-(3-Fluorophenyl)-2-nitrophenol were found.

Interaction with Photoactive Particulates

No published data specifically detailing the interaction of this compound with photoactive particulates were found.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted biaryls is a cornerstone of organic chemistry, but traditional methods often rely on harsh conditions or expensive catalysts. Future research should focus on developing more efficient, economical, and environmentally friendly synthetic pathways to 4-(3-Fluorophenyl)-2-nitrophenol and its derivatives.

Key areas for investigation include:

C-H Activation/Arylation: Direct C-H arylation represents a highly atom-economical approach, avoiding the pre-functionalization of starting materials. Research could explore transition-metal-catalyzed C-H coupling of a 3-fluorophenyl precursor with 2-nitrophenol (B165410), minimizing the generation of stoichiometric byproducts.

Photocatalysis and Electrosynthesis: Light- or electricity-driven cross-coupling reactions can often proceed under milder conditions than thermally driven ones. Investigating photocatalytic or electrochemical Suzuki-Miyaura or Negishi-type couplings could significantly reduce the energy consumption and environmental impact of the synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Adapting and optimizing the synthesis for a flow process would be a significant advancement for producing this class of compounds.

Green Solvents and Catalysts: A major goal is to replace hazardous solvents and catalysts with greener alternatives. nih.gov This includes exploring reactions in water, supercritical fluids, or biodegradable solvents. researchgate.net Furthermore, developing catalysts based on earth-abundant metals (like iron or copper) or even non-metal, organic catalysts would be a substantial step towards sustainability. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Biaryl Synthesis

| Feature | Traditional Methods (e.g., Suzuki, Ullmann) | Proposed Sustainable Routes |

|---|---|---|

| Starting Materials | Often require pre-functionalization (e.g., boronic acids, organohalides) | Aims for direct use of C-H bonds |

| Conditions | Frequently high temperatures, inert atmospheres | Milder conditions (e.g., room temperature), use of light or electricity |

| Catalysts | Often precious metals (e.g., Palladium) | Earth-abundant metals, organocatalysts, biocatalysts |

| Solvents | Often toxic and volatile organic solvents (e.g., Toluene, DMF) | Water, bio-based solvents, supercritical CO2 |

| Waste | Stoichiometric inorganic salts, catalyst residues | Reduced byproducts (higher atom economy) |

| Scalability | Can be challenging for batch processes | Amenable to continuous flow manufacturing |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant resources. nih.gov For this compound, advanced computational modeling can offer deep insights.

Future research in this area should focus on:

DFT and QSAR Studies: Using Density Functional Theory (DFT), researchers can calculate electronic properties, bond dissociation energies, and molecular electrostatic potentials. acs.org These calculations can predict the compound's reactivity, stability, and potential interactions with biological targets or materials. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these computed properties with experimental observations, enabling the design of new derivatives with enhanced characteristics. nih.govacs.org

Excited-State Dynamics: The presence of the nitro group, a well-known chromophore, suggests interesting photophysical properties. mdpi.com Computational modeling can simulate the compound's behavior upon light absorption, mapping out excited-state relaxation pathways, and identifying potential for applications in photochemistry or materials science. mdpi.com

pKa and Solvation Effects: The phenolic proton's acidity (pKa) is a critical parameter influencing its behavior in different environments. wikipedia.org Quantum mechanical continuum solvation models can accurately predict pKa values in various solvents, which is crucial for applications ranging from sensor technology to medicinal chemistry. mdpi.com

Exploration of Unique Reactivity Patterns

The specific arrangement of functional groups in this compound—the acidic phenol (B47542), the reducible nitro group, and the activated fluoro-substituted ring—creates opportunities for selective chemical transformations.

Promising avenues for exploration include:

Selective Nitro Group Reduction: The reduction of the nitro group to an amine is a common and useful transformation. chemcess.com Research into chemoselective reduction methods that leave other functional groups untouched is of great interest. This would provide access to 4-(3-Fluorophenyl)-2-aminophenol, a valuable precursor for dyes, pharmaceuticals, and heterocyclic compounds. mdpi.com

Orthogonal Functionalization: Developing a toolbox of "orthogonal" reactions, where each functional group can be modified independently, would be a significant achievement. This could involve protecting the phenol to react at the nitro group, or vice-versa, allowing for the stepwise construction of complex molecular architectures.

Atropisomerism: Due to hindered rotation around the biaryl single bond, this compound or its derivatives could exhibit atropisomerism (axial chirality). Future work could investigate the rotational barrier and explore methods for the enantioselective synthesis of stable atropisomers, which are highly sought after in asymmetric catalysis and materials science.

Fluorine-Directed Reactivity: The electron-withdrawing fluorine atom can influence the reactivity of its parent phenyl ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. Exploring this reactivity could lead to novel C-C and C-heteroatom bond formations.

Integration into Emerging Chemical Systems and Methodologies

The unique properties of this compound make it a candidate for integration into cutting-edge chemical technologies and materials.

Future research should explore its potential as:

A Building Block for Functional Materials: The rigid biaryl structure and polar functional groups could be leveraged in the design of liquid crystals, polymers with specific optical or electronic properties, or metal-organic frameworks (MOFs). google.com Its chromophoric nature makes it particularly interesting for photoactive materials.

A Component in Supramolecular Chemistry: The phenolic -OH group can act as a hydrogen bond donor, while the nitro group can act as an acceptor. This dual capability could be exploited to construct complex, self-assembled supramolecular structures like rosettes, capsules, or gels.

A Probe for ¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a unique spectroscopic handle. The compound could be developed as a probe for ¹⁹F NMR-based assays in chemical biology or materials science, where the fluorine signal would report on its local chemical environment.

A Precursor for Bioactive Compounds: While excluding direct therapeutic discussions, the nitrophenol scaffold is a known precursor in the synthesis of various biologically relevant molecules. nih.govmdpi.com Research into its transformation into novel classes of heterocyclic compounds or other complex organic molecules remains a promising field, driven by emerging sustainable technologies. mdpi.comnih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-Fluorophenyl)-2-nitrophenol with high regioselectivity?

The synthesis involves nitration of 3-fluorophenol derivatives using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize polysubstitution. Regioselectivity is confirmed via HPLC and ¹H NMR to ensure nitro group placement at the ortho position relative to the hydroxyl group. Analogous nitrophenol syntheses highlight the importance of steric and electronic effects from the fluorine substituent in directing nitro group orientation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Combined ¹H/¹³C/¹⁹F NMR and FT-IR spectroscopy are essential. For example:

Q. How can purity and stability be assessed for this compound under laboratory conditions?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are monitored using TLC and mass spectrometry. Degradation products (e.g., quinones from nitro group reduction) are identified via LC-MS .

Q. What solvent systems are recommended for recrystallization?

Ethanol-water or dichloromethane-hexane mixtures yield high-purity crystals. Solubility profiles (e.g., polar aprotic solvents like DMSO) are determined via UV-Vis spectroscopy. Recrystallization efficiency is optimized using differential scanning calorimetry (DSC) to monitor melting points .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties compared to chloro or methyl analogs?

Computational studies (DFT/B3LYP/6-311G++(d,p)) reveal fluorine’s strong electron-withdrawing effect, lowering the HOMO-LUMO gap by 0.5–1.0 eV compared to chloro analogs. This enhances nitro group reactivity in electrophilic substitution, as observed in fluorophenyl-pyrimidine systems .

Q. What mechanistic insights explain contradictory regioselectivity data in electrophilic substitution reactions?

Competitive experiments using isotopic labeling (¹⁵N-nitration) or substituent-directed nitration resolve discrepancies. Kinetic studies via in-situ NMR or HPLC-MS track intermediates (e.g., Wheland complexes), showing meta-fluorine’s dual role as an electron-withdrawing group and steric hindrance modulator .

Q. Can DFT predict biological activity through molecular docking with target enzymes?

Docking simulations (AutoDock Vina) with cytochrome P450 or nitroreductase enzymes predict binding affinities (ΔG = -8 to -10 kcal/mol) based on nitro group orientation and fluorine’s electronegativity. Experimental validation via enzyme inhibition assays aligns with computational predictions .

Q. How do environmental factors (pH, light) affect degradation pathways?

Photolysis studies under UV light (254 nm) reveal nitro group reduction to amine derivatives, confirmed via LC-MS. Acidic conditions (pH < 3) accelerate hydrolysis to 3-fluorophenol, while alkaline conditions stabilize the nitro form. Degradation kinetics are modeled using first-order rate equations .

Q. What strategies resolve conflicting data in synthetic yields across literature reports?

Systematic optimization via Design of Experiments (DoE) identifies critical variables (e.g., nitration time, acid ratio). Reproducibility is enhanced by controlling moisture (via Karl Fischer titration) and using anhydrous HNO₃. Cross-lab validation with standardized protocols minimizes batch-to-batch variability .

Q. How does the compound’s tautomeric behavior impact its reactivity in aqueous solutions?

Tautomeric equilibria (phenol ↔ keto forms) are studied via ¹H NMR in D₂O/CD₃OD mixtures. The keto form predominates in polar aprotic solvents, enhancing electrophilic reactivity at the nitro group. Solvent effects are quantified using Kamlet-Taft parameters .

Methodological Notes

- Citations : Ensure references align with analogous compounds (e.g., 3-Fluoro-2-nitrophenol in or pyrimidine derivatives in ).

- Data Validation : Cross-reference computational predictions with experimental results (e.g., DFT vs. NMR/IR).

- Advanced Tools : Use Gaussian for DFT, AutoDock for docking, and HPLC-MS for degradation analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.